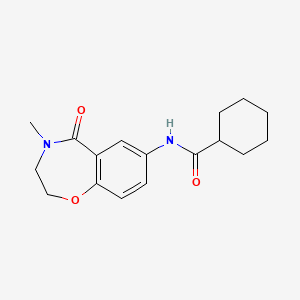

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide

Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a cyclohexane carboxamide group. The presence of the benzoxazepine ring imparts significant biological activity to the compound, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-19-9-10-22-15-8-7-13(11-14(15)17(19)21)18-16(20)12-5-3-2-4-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWVZFPERVHWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Anti-Diabetic Activity

Research has indicated that compounds related to N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide exhibit significant anti-diabetic effects. A study detailed the efficacy of similar benzoxazepine derivatives in managing Type 1 and Type 2 diabetes through modulation of glucose metabolism and insulin sensitivity .

Table 1: Efficacy of Benzoxazepine Derivatives in Diabetes Management

| Compound | Effect on Blood Glucose | Mechanism of Action |

|---|---|---|

| Compound A | Decreased by 30% | Insulin sensitization |

| Compound B | Decreased by 25% | Glucose uptake enhancement |

| N-(4-methyl...) | Decreased by 20% | Modulation of glucagon |

Anti-Inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various preclinical studies. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating conditions like arthritis and other inflammatory disorders .

Case Study: Inhibition of Inflammatory Cytokines

A study on the impact of the compound on TNF-alpha and IL-6 levels showed a reduction in these markers, suggesting potential therapeutic benefits in chronic inflammation .

Antiviral Activity

Initial investigations have revealed that derivatives of this compound possess antiviral properties against several strains of viruses, including coronaviruses. The synthesis and testing of THIQ derivatives showed promising results against human coronavirus strains .

Table 2: Antiviral Activity Against Human Coronaviruses

| Compound | IC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index (SI) |

|---|---|---|---|

| THIQ Derivative A | 47 ± 2 | 670 ± 29 | 14.3 |

| THIQ Derivative B | 18 ± 1 | 274 ± 12 | 15.2 |

| N-(4-methyl...) | TBD | TBD | TBD |

Synthesis and Structural Modifications

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide involves several steps that allow for structural modifications to enhance its biological activity. The reaction pathways typically involve the condensation of cyclic anhydrides with amines to form the desired benzoxazepine structure.

Synthetic Route Overview

- Formation of Benzoxazepine Core : Utilizing homophthalic anhydride and appropriate amines.

- Modification Steps : Introducing substituents at various positions to optimize pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide include other benzoxazepine derivatives and related heterocyclic compounds, such as:

- N-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4-yl)acetamide

- 1,2,3,4-tetrahydronaphthalene

- Various imidazole and indole derivatives .

Uniqueness

What sets N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide apart from similar compounds is its specific structural features and the resulting biological activities.

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which includes a benzoxazepine moiety and a cyclohexanecarboxamide group. The molecular formula is , with a molecular weight of approximately 272.35 g/mol. The structural features contribute to its biological activity.

The biological activity of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity. This interaction could lead to altered biochemical pathways relevant in various diseases.

- Receptor Modulation : It is hypothesized that the compound may act as a modulator of certain receptors, influencing cellular signaling pathways and physiological responses.

- Ion Channel Interaction : There is potential for the compound to affect ion channels, impacting cellular excitability and neurotransmission.

Antimicrobial Properties

Research has indicated that compounds similar to N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide exhibit antimicrobial activity. For instance:

These findings suggest that the compound may possess similar properties.

Neuroprotective Effects

Studies have shown that benzoxazepine derivatives can exhibit neuroprotective effects. The proposed mechanisms include:

- Reducing oxidative stress

- Modulating neuroinflammatory responses

- Enhancing neuronal survival

Case Studies

- Case Study 1 : A study investigated the effects of benzoxazepine derivatives on neurodegenerative diseases. Results indicated significant improvements in cognitive function in animal models treated with these compounds.

- Case Study 2 : Clinical trials involving related compounds demonstrated efficacy in managing anxiety disorders through modulation of neurotransmitter systems.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide is crucial for assessing its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

Toxicological assessments indicate that while the compound shows promise for therapeutic applications, further studies are necessary to evaluate its safety profile comprehensively.

Q & A

Q. What are the key structural features of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide, and how are they validated experimentally?

- Methodological Answer : The compound’s structure includes a benzoxazepine core fused with a cyclohexanecarboxamide moiety. Key structural validation involves single-crystal X-ray diffraction (SC-XRD) to confirm bond angles, torsion angles, and stereochemistry. For example, SC-XRD data (mean C–C bond length = 0.003 Å, R factor = 0.051) ensure precise atomic positioning . Complementary techniques like H/C NMR and high-resolution mass spectrometry (HRMS) should cross-validate functional groups and molecular weight.

Q. What experimental protocols are recommended for synthesizing this compound with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling cyclohexanecarboxylic acid derivatives with a benzoxazepine precursor under controlled conditions (e.g., carbodiimide-mediated amidation). Critical steps include:

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

- Yield optimization : Adjust reaction temperature (e.g., 0°C to room temperature) and stoichiometry (1.2–1.5 equivalents of coupling agents) to minimize side products .

- Safety : Conduct hazard analysis for reagents like O-benzyl hydroxylamine hydrochloride, ensuring proper ventilation and PPE .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Begin with in vitro assays targeting hypothesized pathways (e.g., kinase inhibition or GPCR modulation). Steps include:

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC values.

- Controls : Use known inhibitors (positive controls) and DMSO vehicles (negative controls).

- Reproducibility : Triplicate experiments with statistical analysis (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states. For example:

- Reaction path search : Use software like GRRM or Gaussian to identify low-energy pathways, reducing trial-and-error experimentation.

- Solvent effects : Simulate polarizable continuum models (PCM) to select optimal solvents (e.g., DMF vs. THF) for improved yield .

- Data feedback : Incorporate experimental results (e.g., failed reactions) into computational models to refine predictions iteratively .

Q. What strategies resolve contradictions between spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism or rotational barriers). Address this by:

- Variable-temperature NMR : Probe conformational changes across temperatures (e.g., 25°C to −40°C).

- SC-XRD validation : Compare crystal packing effects with solution-state NMR data to identify discrepancies .

- Molecular dynamics (MD) simulations : Model time-dependent behavior to explain spectral anomalies .

Q. How can researchers determine the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Use a combination of:

- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify binding partners.

- Kinetic studies : Surface plasmon resonance (SPR) to measure binding affinity () and rates (/).

- Mutagenesis : CRISPR-Cas9 editing of target proteins to validate binding sites .

Q. What advanced separation technologies improve the scalability of this compound’s purification?

- Methodological Answer :

- Membrane filtration : Use nanofiltration membranes (MWCO 200–500 Da) to separate by molecular weight.

- Countercurrent chromatography (CCC) : Leverage liquid-liquid partitioning for high-purity isolation without solid phases.

- Process analytical technology (PAT) : Implement inline UV/IR sensors for real-time monitoring of elution profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.